molecular formula C12H12N2O3S B5154587 5-(dimethylsulfonio)-2,6-dioxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinolate

5-(dimethylsulfonio)-2,6-dioxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinolate

Cat. No. B5154587
M. Wt: 264.30 g/mol
InChI Key: WBWLUMYOBKMJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(dimethylsulfonio)-2,6-dioxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinolate, commonly known as DMTS, is a sulfur-containing compound that has been extensively studied for its potential applications in scientific research. DMTS is a derivative of pyrimidine and has been shown to possess several unique properties that make it a valuable tool for studying various biological processes.

Mechanism of Action

DMTS exerts its effects through the inhibition of various enzymes, including cholinesterase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to possess antioxidant properties and can scavenge free radicals. DMTS has been shown to possess anti-inflammatory properties as well, making it a potential therapeutic agent for various inflammatory disorders.
Biochemical and Physiological Effects
DMTS has been shown to possess several biochemical and physiological effects. It has been shown to possess neuroprotective properties, making it a potential therapeutic agent for various neurodegenerative disorders. DMTS has also been shown to possess anticancer properties and can induce apoptosis in cancer cells. Additionally, DMTS has been shown to possess antiviral properties and can inhibit the replication of various viruses.

Advantages and Limitations for Lab Experiments

DMTS has several advantages as a tool for scientific research. It is a highly stable compound and can be easily synthesized in high purity and yield. Additionally, DMTS possesses several unique properties that make it a valuable tool for studying various biological processes. However, DMTS also has some limitations. It can be toxic at high concentrations and can interfere with certain biological assays.

Future Directions

There are several future directions for the study of DMTS. One potential area of research is the development of DMTS-based fluorescent probes for imaging various biological processes. Another potential area of research is the development of DMTS-based enzyme inhibitors for the treatment of various diseases. Additionally, the study of DMTS as a potential therapeutic agent for various neurodegenerative disorders and cancer is an area of active research.

Synthesis Methods

DMTS can be synthesized through several methods, including the reaction of pyrimidine with dimethylsulfoxide and subsequent oxidation. Another method involves the reaction of pyrimidine with dimethylsulfide and hydrogen peroxide. Both methods yield DMTS in high purity and yield.

Scientific Research Applications

DMTS has been extensively studied for its potential applications in scientific research. It has been shown to possess several unique properties that make it a valuable tool for studying various biological processes. DMTS has been used as a precursor for the synthesis of various compounds, including fluorescent probes, enzyme inhibitors, and anticancer agents.

properties

IUPAC Name

5-(dimethyl-λ4-sulfanylidene)-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-18(2)9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWLUMYOBKMJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylsulfonio)-2-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-4-olate

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